molecular formula C27H19NO B13993682 (2,3-Diphenylindol-1-yl)phenylmethanone CAS No. 5448-01-1

(2,3-Diphenylindol-1-yl)phenylmethanone

Cat. No.: B13993682
CAS No.: 5448-01-1
M. Wt: 373.4 g/mol
InChI Key: OYYIXNXBNRQNPY-UHFFFAOYSA-N
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Description

(2,3-Diphenylindol-1-yl)phenylmethanone is an organic compound with the molecular formula C27H19NO. It is a derivative of indole, a heterocyclic aromatic organic compound, and is characterized by the presence of two phenyl groups attached to the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Diphenylindol-1-yl)phenylmethanone typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of 2,3-diphenylindole with benzoyl chloride under acidic conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2,3-Diphenylindol-1-yl)phenylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,3-Diphenylindol-1-yl)phenylmethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,3-Diphenylindol-1-yl)phenylmethanone involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation. Detailed studies on its binding affinity and interaction with biological macromolecules are ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Diphenylindol-1-yl)phenylmethanone is unique due to its specific indole-based structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

5448-01-1

Molecular Formula

C27H19NO

Molecular Weight

373.4 g/mol

IUPAC Name

(2,3-diphenylindol-1-yl)-phenylmethanone

InChI

InChI=1S/C27H19NO/c29-27(22-16-8-3-9-17-22)28-24-19-11-10-18-23(24)25(20-12-4-1-5-13-20)26(28)21-14-6-2-7-15-21/h1-19H

InChI Key

OYYIXNXBNRQNPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)C(=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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